

spectroscopic data for 1-butyl-2-methylbenzene (NMR, IR, MS)

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Compound of Interest

Compound Name: 1-butyl-2-methylbenzene

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An In-Depth Technical Guide to the Spectroscopic Data of 1-Butyl-2-methylbenzene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-butyl-2-methylbenzene** (also known as o-butyltoluene). It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for the identification, characterization, and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For **1-butyl-2-methylbenzene**, both ^1H and ^{13}C NMR are essential for complete characterization.

^1H NMR Spectroscopy

Proton NMR (^1H NMR) provides information about the number of different types of protons and their neighboring protons. The aromatic protons of **1-butyl-2-methylbenzene** are expected to appear in the downfield region (δ 6.5-8.0 ppm), while the benzylic and alkyl protons will be found in the upfield region.^[1]

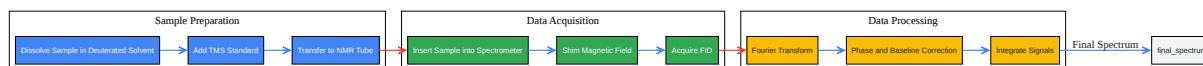
Table 1: Predicted ^1H NMR Data for **1-Butyl-2-methylbenzene**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.1-7.2	m	4H	Ar-H
~ 2.6	t	2H	Ar-CH ₂ -
~ 2.3	s	3H	Ar-CH ₃
~ 1.6	m	2H	-CH ₂ -CH ₂ -CH ₂ -CH ₃
~ 1.4	m	2H	-CH ₂ -CH ₂ -CH ₃
~ 0.9	t	3H	-CH ₂ -CH ₃

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

A typical ¹H NMR spectrum can be acquired using the following protocol:

- **Sample Preparation:** Dissolve 5-25 mg of **1-butyl-2-methylbenzene** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[2] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).[3] Ensure the sample is free of solid particles.[2]
- **Instrument Setup:** Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 300 MHz or higher).
- **Data Acquisition:** Shim the magnetic field to achieve homogeneity. Acquire the free induction decay (FID) by applying a radiofrequency pulse. The acquisition time is typically a few minutes.
- **Data Processing:** Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase and baseline correct the spectrum. Integrate the signals to determine the relative number of protons.



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¹H NMR Experimental Workflow

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments in a molecule. In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically appears as a single line. The aromatic carbons of **1-butyl-2-methylbenzene** are expected in the range of δ 120-150 ppm.^[1]

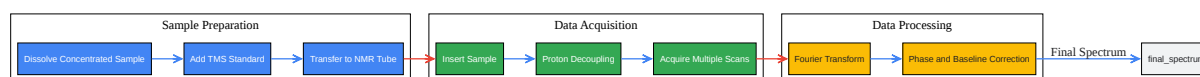
Table 2: ¹³C NMR Data for **1-Butyl-2-methylbenzene**

Chemical Shift (δ, ppm)	Assignment
142.3	C-1 (quaternary)
136.2	C-2 (quaternary)
129.8	C-6
128.9	C-4
126.1	C-5
125.7	C-3
33.5	Ar-CH ₂ -
33.1	-CH ₂ -CH ₂ -CH ₂ -CH ₃
22.8	-CH ₂ -CH ₂ -CH ₃
19.3	Ar-CH ₃
14.1	-CH ₂ -CH ₃

Source: Spectral Database for Organic Compounds (SDBS)

The protocol for ^{13}C NMR is similar to that for ^1H NMR, with a few key differences:

- **Sample Preparation:** A higher concentration of the sample is typically required (50-100 mg) due to the low natural abundance of the ^{13}C isotope and its weaker magnetic moment.[2][4]
- **Data Acquisition:** A greater number of scans are usually necessary to achieve an adequate signal-to-noise ratio.[4] The experiment is typically run with proton decoupling to simplify the spectrum to single lines for each carbon.
- **Data Processing:** Similar to ^1H NMR, the FID is Fourier transformed, phased, and baseline corrected. Peak integration is generally not quantitative in standard ^{13}C NMR.[4]



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^{13}C NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

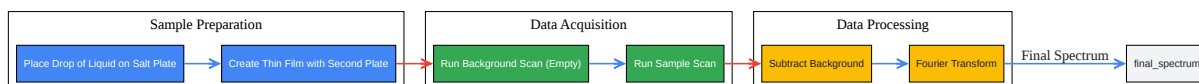
Table 3: IR Spectroscopy Data for **1-Butyl-2-methylbenzene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3050	Medium	Aromatic C-H stretch
~ 2940	Strong	Aliphatic C-H stretch
1440 - 1625	Medium-Weak	Aromatic C=C ring stretch
~ 700	Strong	C-H out-of-plane bend (ortho-disubstituted)

Source: Based on typical values for aromatic compounds.[6]

For a liquid sample like **1-butyl-2-methylbenzene**, the spectrum can be obtained using the neat liquid technique:

- Sample Preparation: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[7]
- Instrument Setup: Place the salt plates in the sample holder of the FT-IR spectrometer.
- Data Acquisition: Collect a background spectrum of the clean salt plates. Then, run the sample spectrum. The instrument records an interferogram which is then Fourier transformed.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to give the final IR spectrum.



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IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Table 4: Mass Spectrometry Data for **1-Butyl-2-methylbenzene**

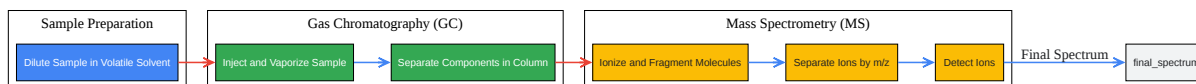
m/z	Relative Intensity	Assignment
148	~ 20%	[M] ⁺ (Molecular Ion)
105	100%	[M - C ₃ H ₇] ⁺ (Base Peak)
91	~ 15%	[C ₇ H ₇] ⁺ (Tropylium ion)
77	~ 10%	[C ₆ H ₅] ⁺ (Phenyl cation)

Source: Based on typical fragmentation patterns for alkylbenzenes.[\[8\]](#)

A common method for analyzing volatile organic compounds like **1-butyl-2-methylbenzene** is Gas Chromatography-Mass Spectrometry (GC-MS).

- **Sample Preparation:** Dilute the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
- **Injection:** Inject a small volume (e.g., 1 µL) of the diluted sample into the GC injector port, where it is vaporized.
- **Chromatographic Separation:** The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
- **Ionization:** As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common method where high-energy electrons bombard the molecules, causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

- Detection: The separated ions are detected, and a mass spectrum is generated.



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GC-MS Experimental Workflow

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